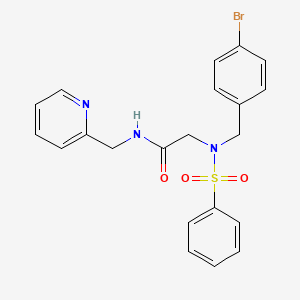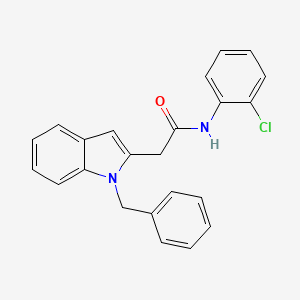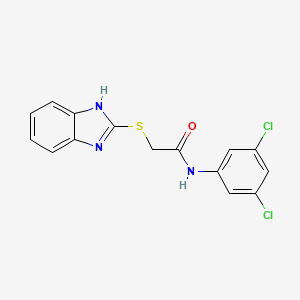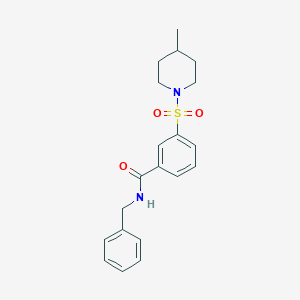
N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide
Overview
Description
N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzyl group, a phenylsulfonyl group, and a pyridin-2-ylmethyl group attached to a glycinamide backbone. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Mechanism of Action
Target of Action
SMR000664864, also known as AB00117220-01, is an investigational small molecule that primarily targets PDL1 , a protein that plays a crucial role in the immune response to cancer .
Mode of Action
AB00117220-01 operates through a novel immunotherapy mechanism of action. It selectively destroys tumors without harming healthy cells . This compound is a high-affinity soluble BCMA decoy receptor that traps APRIL and BAFF, critical cytokines controlling B cell development and survival .
Biochemical Pathways
The compound’s action affects the pathways involving APRIL and BAFF , which are critical regulators of B cell development and survival . By neutralizing these cytokines and their receptor activities, AB00117220-01 impacts protein translation and production in tumor cells .
Pharmacokinetics
It is known that the compound is administered orally twice daily in patients with advanced or metastatic solid tumors .
Result of Action
AB00117220-01 has demonstrated clinical benefit in a Phase 1 study. Improvements were noted in tumor biomarkers, immune markers, and tumor size at all dosages . Among patients with solid tumors, a favorable response was observed in 63.64%, a stable response in 19.39%, and disease progression in 16.36% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Glycinamide Backbone: The synthesis begins with the preparation of the glycinamide backbone through the reaction of glycine with an appropriate amine.
Introduction of the Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group is introduced via a nucleophilic substitution reaction, where pyridine-2-carboxaldehyde reacts with the glycinamide backbone.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is attached through a sulfonylation reaction, typically using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Incorporation of the 4-Bromobenzyl Group:
Industrial Production Methods
Industrial production of N2-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-2-ylmethyl group, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can target the bromobenzyl group, converting it to a benzyl group.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the bromobenzyl and phenylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN~3~) and potassium cyanide (KCN) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Benzyl-substituted derivatives.
Substitution: Azide and cyanide-substituted derivatives.
Scientific Research Applications
N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Comparison with Similar Compounds
N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide can be compared with other similar compounds, such as:
N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
N~2~-(4-bromobenzyl)-N~2~-(methylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide: The presence of a methylsulfonyl group instead of a phenylsulfonyl group can lead to differences in chemical properties and applications.
The uniqueness of N2-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3S/c22-18-11-9-17(10-12-18)15-25(29(27,28)20-7-2-1-3-8-20)16-21(26)24-14-19-6-4-5-13-23-19/h1-13H,14-16H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUJXBLCPQJKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![dimethyl 5-{[(2-biphenylylamino)carbonothioyl]amino}isophthalate](/img/structure/B3700122.png)
![4-[(4-chlorobenzyl)oxy]-N-cyclopentyl-3-methoxybenzamide](/img/structure/B3700123.png)
![9-[(2-methoxy-5-nitrobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3700124.png)
![(5E)-5-[(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3700125.png)
![2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-4-ethyl-5-methoxyphenol](/img/structure/B3700143.png)
![(5Z)-5-{[2-methyl-1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B3700153.png)
![1-(2-furylmethyl)-5-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3700161.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B3700184.png)
![3-chloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-ethoxybenzamide](/img/structure/B3700191.png)


